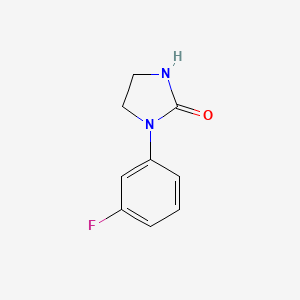

1-(3-Fluorophenyl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIXWDAEDKBYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 1 3 Fluorophenyl Imidazolidin 2 One

Mechanistic Pathways of Cyclization Reactions to Form Imidazolidin-2-ones

The construction of the imidazolidin-2-one ring system is primarily accomplished through intramolecular cyclization, where the key step involves the formation of a new carbon-nitrogen bond to close the five-membered ring. Several well-established strategies are employed, each with a distinct mechanistic pathway. mdpi.com

One of the most direct methods involves the reaction of a 1,2-diamine precursor, such as N-(3-fluorophenyl)ethylenediamine, with a one-carbon carbonyl source. mdpi.com Common carbonylating agents include phosgene (B1210022), triphosgene, carbonyldiimidazole (CDI), dialkyl carbonates, or carbon dioxide. mdpi.comresearchgate.net The general mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the diamine on the carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom, leading to a tetrahedral intermediate which then eliminates a leaving group (e.g., chloride, imidazole, or alkoxide) to yield the cyclic urea (B33335). When carbon dioxide is used, the reaction often requires dehydrative activators to facilitate the final ring closure from an intermediate carbamic acid. mdpi.com

Another significant pathway is the intramolecular cyclization of open-chain urea derivatives. This can involve precursors like N-(2-hydroxyethyl)-N'-(3-fluorophenyl)urea or N-(2-haloethyl)-N'-(3-fluorophenyl)urea. In these cases, an intramolecular SN2 reaction occurs, where one nitrogen atom acts as a nucleophile, displacing the hydroxyl or halide leaving group on the ethylene (B1197577) backbone to form the ring.

A more contemporary approach involves the intramolecular hydroamidation of unsaturated ureas, such as propargylic ureas. acs.orgsci-hub.se This method can be catalyzed by bases and proceeds via the activation of a urea N-H bond, followed by a nucleophilic attack on the alkyne. This pathway is highly efficient and can be performed under ambient conditions. acs.orgsci-hub.se

Furthermore, the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas provides a route to 4-substituted imidazolidin-2-ones. mdpi.comnih.gov The mechanism is believed to involve the in situ generation of a cyclic N-acyliminium ion intermediate, which is then trapped by a nucleophile. nih.gov

Finally, metal-catalyzed methods, such as the palladium-catalyzed diamination of alkenes, represent another advanced strategy. mdpi.com These reactions proceed through distinct organometallic intermediates and mechanisms, often involving oxidative addition and reductive elimination steps. mdpi.comresearchgate.net

Role of Acidic and Basic Catalysis in Modulating Reaction Mechanisms

Catalysis plays a pivotal role in modulating the efficiency, selectivity, and mechanistic pathway of imidazolidin-2-one synthesis. Both acidic and basic catalysts are employed to accelerate the key bond-forming steps.

Basic Catalysis: Base-catalyzed reactions typically function by increasing the nucleophilicity of a nitrogen atom. In the intramolecular hydroamidation of propargylic ureas, a strong base is used to deprotonate the urea N-H. acs.orgsci-hub.se This deprotonation generates a highly nucleophilic amide anion, which readily attacks the alkyne, initiating the cyclization. sci-hub.se The catalytic activity has been shown to correlate with the strength of the base; for instance, the strong, non-nucleophilic phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is significantly more effective than weaker guanidine (B92328) or amidine bases like DBU or TMG. acs.org The reaction mechanism begins with the abstraction of the most acidic urea proton by the base, a process that is often slightly endergonic. sci-hub.se

Acidic Catalysis: Acid catalysis, particularly with Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTsOH), facilitates cyclization by activating the reactants. mdpi.comorganic-chemistry.org In the synthesis of 4-(het)arylimidazolidin-2-ones from (2,2-diethoxyethyl)ureas, the acid catalyzes the elimination of ethanol (B145695) to form a key cyclic N-acyliminium ion intermediate. mdpi.comnih.gov This highly electrophilic intermediate is then readily attacked by electron-rich aromatic or heterocyclic C-nucleophiles to form the final product. mdpi.com Lewis acids, such as copper(II) nitrate, can also be used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates by activating the carbonyl group of the carbonate via O-coordination, making it more susceptible to nucleophilic attack. mdpi.com

The choice between acidic and basic catalysis is therefore highly dependent on the chosen synthetic route and the nature of the starting materials and intermediates involved.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Base | BEMP, MTBD | Intramolecular Hydroamidation of Propargylic Ureas | Deprotonates urea N-H to increase nucleophilicity for cyclization. | acs.org |

| Brønsted Acid | TFA, pTsOH | Cyclization of N-(2,2-dialkoxyethyl)ureas | Promotes formation of a cyclic N-acyliminium ion intermediate. | mdpi.comorganic-chemistry.org |

| Lewis Acid | Cu(NO3)2 | Carbonylation of 1,2-diamines with dialkyl carbonates | Activates the carbonyl group of the carbonate via O-coordination. | mdpi.com |

| Organometallic | Pd(II) complexes | Intramolecular Diamination of Alkenes | Mediates C-N bond formation via organometallic intermediates. | mdpi.com |

Identification and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates in the synthesis of imidazolidin-2-ones are often challenging due to their transient nature. Their existence is frequently inferred from mechanistic studies, kinetic data, and computational modeling.

In acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl) ureas, the formation of a cyclic imidazolinium cation is a key proposed intermediate. nih.gov This species is generated through the acid-mediated removal of an alkoxy group and subsequent ring closure. While typically not isolated, its presence is supported by control experiments and the observed regioselectivity of the reaction. mdpi.comnih.gov

For metal-catalyzed reactions, particularly those involving palladium, specific organometallic intermediates are often proposed and sometimes observed spectroscopically. For instance, in the Pd-catalyzed diamination of dienes, a symmetric four-membered Pd(II) intermediate has been detected by ¹H NMR spectroscopy. mdpi.com Such intermediates are crucial for understanding the catalytic cycle and the origins of selectivity.

In base-catalyzed hydroamidations, the deprotonated urea anion is the initial, crucial intermediate. sci-hub.se In reactions that proceed to form the unsaturated imidazol-2-ones, an allene (B1206475) intermediate, formed via a base-mediated isomerization, is considered the most feasible pathway as suggested by DFT studies. acs.org These intermediates, while not directly observed, provide a rational basis for the observed product distribution.

Computational and Experimental Insights into Regioselectivity and Stereoselectivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the mechanisms and predicting the outcomes of chemical reactions. rsc.orgrsc.org

Regioselectivity: In many synthetic routes to substituted imidazolidin-2-ones, regioselectivity is a critical issue. The acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with C-nucleophiles, for example, exhibits excellent regioselectivity, exclusively yielding 4-substituted products. mdpi.comnih.gov Quantum chemistry calculations have been used to rationalize this observation. By modeling the potential reaction pathways and calculating the energies of intermediates and transition states, researchers can determine the most favorable pathway. These calculations support the formation of the more stable cyclic N-acyliminium ion, which dictates the observed regiochemical outcome. mdpi.com Similarly, the base-catalyzed hydroamidation of propargylic ureas achieves excellent regioselectivity, favoring the formation of the five-membered imidazolidin-2-one ring over other possibilities. acs.org

Stereoselectivity: When the cyclization reaction creates one or more stereocenters, controlling the stereoselectivity is paramount. In the intramolecular hydroamidation of ureas derived from internal alkynes, the reaction often produces the Z-isomer of the exocyclic double bond preferentially, although stereocontrol is not always complete. acs.orgsci-hub.se For reactions involving the creation of chiral centers within the ring, asymmetric catalysis is employed. For example, the palladium-catalyzed diamination of dienes can be rendered enantioselective by using chiral ligands. mdpi.com The choice of ligand is critical for achieving high conversion and enantioselectivity. mdpi.com Computational models, such as those used in Molecular Electron Density Theory (MEDT), can provide profound insights into the origins of regio- and stereoselectivity in cycloaddition reactions by analyzing the electronic structure of reactants and transition states. rsc.org

| Reaction Type | Selectivity Type | Key Factor | Method of Insight | Outcome | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas | Regioselectivity | Stability of N-acyliminium ion intermediate | Quantum Chemistry Calculations | Excellent selectivity for 4-substituted products. | mdpi.comnih.gov |

| Base-catalyzed hydroamidation of propargylic ureas | Regioselectivity | 5-endo-dig cyclization favorability | Experimental | Exclusive formation of the 5-membered ring. | acs.org |

| Base-catalyzed hydroamidation of internal alkynyl ureas | Stereoselectivity (E/Z) | Transition state geometry | Experimental | Preferential formation of the Z-isomer. | acs.orgsci-hub.se |

| Pd-catalyzed asymmetric diamination | Stereoselectivity (enantio) | Chiral ligand on metal center | Experimental | High enantioselectivity achievable with proper ligand choice. | mdpi.com |

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl Imidazolidin 2 One Derivatives

Conformational Analysis and its Impact on Molecular Recognition

The key conformational variables for this scaffold include:

Ring Puckering: The five-membered imidazolidin-2-one ring is not planar and can adopt various envelope or twist conformations. The specific pucker of the ring affects the orientation of substituents and hydrogen bond donors/acceptors, which can be critical for molecular recognition.

These conformational preferences are paramount for molecular recognition. A biological target, such as an enzyme or receptor, possesses a specific three-dimensional binding pocket. The ligand's ability to adopt a low-energy conformation that is complementary to the shape and electronic environment of this pocket is essential for effective binding. An incorrect conformation can lead to steric clashes or a failure to align necessary interactive groups, resulting in a partial or complete loss of biological activity. Therefore, understanding the preferred conformations of 1-(3-fluorophenyl)imidazolidin-2-one derivatives is a foundational step in rational drug design.

Influence of Fluorine Substitution Position on Molecular Interactions

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry due to the unique properties of this element. researchgate.netbenthamscience.com The position of the fluorine atom on the phenyl ring of 1-phenylimidazolidin-2-one (B157022) derivatives can profoundly influence the molecule's physicochemical properties and its interactions with a biological target. nih.gov

The substitution at the meta-position (position 3), as in this compound, has specific consequences:

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity (fat-solubility) of a molecule. benthamscience.comnih.gov This can enhance membrane permeability and bioavailability. nih.govsci-hub.se The position of the fluorine can subtly alter the molecule's hydrophobic surface, influencing how it interacts with hydrophobic pockets in a protein target.

Metabolic Stability: A common site for metabolic oxidation by cytochrome P450 enzymes is an aromatic C-H bond. Placing a strong, stable C-F bond at a metabolically labile position can block this process, thereby increasing the metabolic stability and half-life of the compound. nih.govsci-hub.se

Binding Interactions: The fluorine atom itself can act as a weak hydrogen bond acceptor. More significantly, the polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with electron-rich or electron-poor regions of a protein, such as the backbone carbonyls.

Comparing the 3-fluoro (meta) position to ortho (2-fluoro) and para (4-fluoro) positions reveals key differences. An ortho-fluoro substituent can have a more pronounced steric effect and may directly influence the preferred torsional angle between the phenyl and imidazolidinone rings. A para-fluoro substituent would exert its electronic effects differently due to resonance contributions and would present a different interaction profile at the extremity of the molecule. Therefore, the choice of the meta position is a deliberate design element intended to fine-tune the molecule's properties for a specific biological outcome.

Rational Design and Synthesis of Analogues for SAR Elucidation

The systematic elucidation of structure-activity relationships for the this compound series requires the rational design and synthesis of a library of chemical analogues. This process involves methodical structural modifications to probe the importance of different regions of the molecule.

A general synthetic strategy to produce these analogues often begins with appropriately substituted N-allylamines. These precursors can be readily converted to N-allylureas by reacting them with isocyanates. A subsequent palladium-catalyzed intramolecular carboamination reaction can then be employed to form the imidazolidin-2-one ring. nih.govorganic-chemistry.orgresearchgate.net This approach allows for the creation of two chemical bonds and potentially two stereocenters in a single, efficient step. nih.govresearchgate.net Another common method involves the cyclization of 1,2-diamines with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.com

The rational design of an analogue library would typically explore modifications at three key positions, as illustrated in the table below.

Table 1: Rational Design Strategy for SAR Elucidation

| Position of Modification | Rationale for Modification | Example Substituents |

|---|---|---|

| Phenyl Ring | To probe the necessity and optimal nature of electronic and steric properties. To explore the effect of different substitution patterns. | Move fluorine to 2- or 4-position; Add a second substituent (e.g., -Cl, -CH3, -OCH3); Replace fluorine with other groups (e.g., -H, -Cl, -CN). |

| Imidazolidinone Ring | To investigate the importance of the heterocyclic core and the impact of steric bulk on the ring. | Add substituents (e.g., methyl groups) at the C4 or C5 positions; Explore different stereoisomers. |

| Nitrogen (N3) | To determine if substitution is tolerated and if additional interactions can be made with the target. | Add small alkyl groups (e.g., -CH3); Add functional groups capable of hydrogen bonding (e.g., -CH2OH). |

By synthesizing these analogues and evaluating their biological activity, researchers can build a comprehensive SAR map. For example, if moving the fluorine from the 3-position to the 2- or 4-position significantly reduces activity, it confirms the importance of the meta-substitution pattern. Similarly, if adding bulky groups to the imidazolidinone ring is detrimental, it suggests a sterically constrained binding pocket. This iterative cycle of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazolidin-2-one Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. rutgers.edunih.govnumberanalytics.com For the this compound series, a QSAR model could serve as a powerful predictive tool to forecast the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. neovarsity.orgresearchgate.net

The development of a QSAR model follows a well-defined workflow: neovarsity.org

Data Set Curation: A dataset of 1-(phenyl)imidazolidin-2-one analogues with experimentally measured biological activities (e.g., IC50 values) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. neovarsity.org

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Physicochemical: logP (lipophilicity), molar refractivity (bulk), pKa.

Electronic: Hammett constants, dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft).

Topological: Indices that describe molecular branching and connectivity.

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that relates a combination of the most relevant descriptors to the biological activity. numberanalytics.com The goal is to find a statistically robust model with high correlation (R²) and predictive ability. The model's quality is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set. numberanalytics.com

A hypothetical QSAR equation for this series might look like: log(1/IC50) = a(logP) - b(σ_meta) + c*(V_R) + d

Where logP represents lipophilicity, σ_meta is the Hammett constant for the meta-substituent on the phenyl ring, V_R is a steric descriptor for a substituent on the imidazolidinone ring, and a, b, c, d are coefficients determined by the regression analysis. Such a model could quantitatively confirm that higher lipophilicity and electron-withdrawing character at the meta position are beneficial for activity, while bulky substituents on the heterocycle are detrimental. This allows researchers to virtually screen new designs before committing to their synthesis.

Molecular Mechanisms of Action and Pharmacological Target Identification of Imidazolidin 2 One Scaffolds

Investigation of Ligand-Protein Binding Interactions

No studies detailing the specific binding of 1-(3-Fluorophenyl)imidazolidin-2-one to any protein target were identified. Research in this area would typically involve techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such data is crucial for understanding the compound's mechanism of action at a molecular level but is not available in the current body of scientific literature.

Enzymatic Inhibition or Modulation at the Molecular Level

There is no available data from enzymatic assays for this compound. Studies on other imidazolidine (B613845) derivatives have shown potential for enzyme inhibition, for instance, with cholinesterases, but these findings are specific to different structural analogs (e.g., imidazolidine-2,4,5-triones) and cannot be attributed to the title compound. nih.gov A typical investigation would report values such as IC₅₀ or Kᵢ to quantify the potency and efficacy of enzymatic inhibition, none of which are documented for this compound.

Receptor Affinity and Selectivity Profiling

No receptor binding assays or selectivity profiles for this compound have been published. This type of analysis is fundamental to identifying the primary molecular targets of a compound and understanding its potential for off-target effects. Such studies would typically involve screening the compound against a panel of known receptors and reporting its binding affinity (e.g., Kᵢ or Kₔ). The absence of this information means its primary pharmacological targets remain unknown.

Modulation of Intracellular Signaling Pathways and Biochemical Processes

Consistent with the lack of identified protein targets, there is no research describing the effects of this compound on any intracellular signaling pathways or biochemical processes. Investigating these effects is a critical step in linking a molecular interaction to a cellular or physiological response. This would involve cell-based assays to monitor changes in signaling cascades such as the Raf/MEK/ERK or PI3K/Akt pathways, but no such investigations have been reported for this specific compound.

Computational Chemistry and Theoretical Investigations of 1 3 Fluorophenyl Imidazolidin 2 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, electronic distribution, and reactivity. For 1-(3-Fluorophenyl)imidazolidin-2-one, DFT calculations can elucidate the influence of the 3-fluorophenyl substituent on the imidazolidin-2-one core.

Key aspects of the electronic structure that can be determined include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, highlighting its acidic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in rationalizing the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.6 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.8 eV |

| Global Electrophilicity Index (ω) | Measure of electrophilic character | 2.86 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. The imidazolidin-2-one scaffold is a component of several known bioactive compounds, making its derivatives interesting candidates for such studies. mdpi.com

A typical molecular docking study involves placing the 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. Key interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. For example, the carbonyl oxygen of the imidazolidin-2-one ring could act as a hydrogen bond acceptor, while the N-H group could be a hydrogen bond donor. The fluorophenyl ring can participate in hydrophobic or pi-stacking interactions within the binding pocket.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adapt to each other and confirming the stability of the binding mode predicted by docking.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Description | Hypothetical Value/Observation |

| Target Protein | Example: Protein Kinase B (Akt) | Akt1 |

| Binding Affinity | Predicted free energy of binding | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds | Lys179, Thr211, Asp292 |

| Hydrogen Bonds | Number and type of H-bonds formed | 2 (N-H with Asp292; C=O with Lys179) |

| Hydrophobic Interactions | Interactions involving the fluorophenyl ring | Val164, Leu181, Met281 |

| RMSD (MD Simulation) | Root Mean Square Deviation during simulation | 1.5 Å (indicating a stable complex) |

Quantum Chemical Calculations for Conformational Preferences and Tautomerism

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Quantum chemical calculations can be used to determine the preferred conformations of this compound and the energy barriers between them.

A key conformational feature is the dihedral angle between the plane of the phenyl ring and the imidazolidin-2-one ring. Due to potential steric hindrance between the ortho hydrogens of the phenyl ring and the imidazolidinone ring, a completely planar conformation may not be the most stable. Calculations can map the potential energy surface by systematically rotating this dihedral angle to identify the lowest energy (most stable) conformation. Studies on similar phenyl imidazolidin-2-one derivatives have shown that the two rings are often not coplanar. researchgate.net

Tautomerism is another aspect that can be investigated. This compound exists predominantly in the lactam (amide) form. However, it could theoretically exist in a tautomeric lactim (imidol) form, where the proton from the N1 nitrogen migrates to the carbonyl oxygen, forming a hydroxyl group and a C=N double bond within the ring. Quantum chemical calculations can determine the relative energies of these two tautomers. For most imidazolidin-2-ones, the lactam form is significantly more stable than the lactim form, and the energy barrier for tautomerization is high.

Table 3: Hypothetical Conformational and Tautomeric Analysis Data for this compound

| Analysis | Parameter | Description | Hypothetical Value |

| Conformational Analysis | Phenyl-Ring Dihedral Angle | The angle of twist between the phenyl and imidazolidinone rings in the lowest energy conformer. | 35° |

| Rotational Energy Barrier | The energy required to rotate the phenyl ring through the planar conformation. | 4.2 kcal/mol | |

| Tautomerism Analysis | Relative Energy (Lactam vs. Lactim) | The energy difference between the stable lactam form and the less stable lactim tautomer. | Lactam is more stable by 15 kcal/mol |

| Tautomerization Energy Barrier | The activation energy required for the proton transfer from nitrogen to oxygen. | 45 kcal/mol |

Prediction of Spectroscopic Properties through Theoretical Methods

Quantum chemical calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts. These predicted values are often scaled or referenced against known standards (like TMS) to provide a close correlation with experimental data. This predictive power is particularly useful for assigning complex spectra or distinguishing between isomers.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths (λmax). These theoretical spectra can help interpret experimental UV-Vis data and understand the electronic transitions occurring within the molecule.

Table 4: Hypothetical Predicted NMR and UV-Vis Data for this compound

| Spectrum | Parameter | Nucleus/Transition | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | N-H | 7.5 ppm |

| Aromatic C-H | 6.9 - 7.4 ppm | ||

| CH₂ (N-C=O) | 3.8 ppm | ||

| CH₂ (N-Phenyl) | 3.4 ppm | ||

| ¹³C NMR | Chemical Shift (δ) | C=O | 158 ppm |

| Aromatic C-F | 163 ppm (d, J ≈ 245 Hz) | ||

| Aromatic C-H | 110 - 131 ppm | ||

| CH₂ | 40 - 45 ppm | ||

| ¹⁹F NMR | Chemical Shift (δ) | C-F | -113 ppm |

| UV-Vis (TD-DFT) | λmax | π → π* | 255 nm |

Advanced Applications and Future Research Trajectories

Role of Imidazolidin-2-one Scaffolds in Lead Optimization and Drug Discovery

The imidazolidin-2-one ring system is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This five-membered cyclic urea (B33335) is a key structural component in a variety of biologically active compounds and FDA-approved drugs, highlighting its importance in drug design. nih.govmdpi.com Its prevalence is due to several advantageous features:

Structural Rigidity: The ring structure provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Hydrogen Bonding Capability: The urea moiety contains hydrogen bond donors (N-H) and a carbonyl acceptor (C=O), which are crucial for establishing specific interactions with protein targets like enzymes and receptors. nih.gov

Synthetic Accessibility: The scaffold can be synthesized through various reliable methods, allowing for the creation of diverse derivatives. mdpi.comresearchgate.net

Physicochemical Properties: The scaffold generally imparts favorable drug-like properties, serving as a versatile template that can be decorated with various functional groups to modulate solubility, lipophilicity, and metabolic stability.

| Drug Name | Therapeutic Class | Significance of Imidazolidin-2-one Core |

|---|---|---|

| Imidapril | ACE Inhibitor | Forms part of the core structure essential for binding to the angiotensin-converting enzyme. nih.gov |

| Azlocillin | Antibiotic | The cyclic urea moiety is a key component of this acyl-ampicillin derivative. nih.gov |

| Nitrofurantoin | Antibiotic | The imidazolidine-2,4-dione (a related structure) is crucial for its antibacterial activity. mdpi.com |

| Emicerfont | Corticotropin-Releasing Factor Receptor 1 Antagonist | The imidazolidin-2-one scaffold provides the necessary framework for receptor interaction. nih.gov |

Strategies for Further Derivatization and Functionalization of the Core Structure

The synthetic versatility of the imidazolidin-2-one core allows for extensive derivatization, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies. For a starting molecule like 1-(3-Fluorophenyl)imidazolidin-2-one, functionalization can be targeted at several positions to explore the chemical space around the core scaffold.

Key strategies include:

N-Substitution: The nitrogen atom at position 3 (N3) is a primary site for modification. Alkylation, arylation, or acylation reactions can introduce a wide variety of substituents. These modifications can probe interactions with specific pockets of a target protein, alter solubility, or block metabolic pathways.

C-H Functionalization: Direct functionalization of the C-H bonds at positions 4 and 5 of the imidazolidinone ring is a more advanced strategy. Metal-catalyzed reactions, such as those involving palladium or gold, can introduce aryl or vinyl groups, adding molecular complexity in a single step. mdpi.com

Cyclization of Precursors: A variety of synthetic routes can be employed to build the ring with pre-installed functionality. For example, the intramolecular hydroamination of unsaturated ureas or the diamination of alkenes can generate substituted imidazolidin-2-ones. mdpi.comnih.gov These methods allow for the stereoselective synthesis of chiral derivatives, which is often critical for biological activity.

Use of Functionalized Building Blocks: The synthesis can start from derivatized phenyl isocyanates or ethylenediamines, incorporating desired functional groups from the outset. For instance, using a diamine that is already substituted allows for the creation of derivatives with functional groups at the C4 or C5 positions of the final ring structure.

These derivatization strategies are crucial for lead optimization, allowing chemists to systematically alter the compound's structure to enhance its therapeutic potential.

| Reaction Type | Target Position | Description | Potential Outcome |

|---|---|---|---|

| N-Alkylation/Arylation | N1 / N3 | Introduction of alkyl or aryl groups onto the nitrogen atoms of the urea moiety. | Modulation of lipophilicity, steric bulk, and target interactions. |

| Pd-Catalyzed Carboamination | C4 / C5 | Forms C-C and C-N bonds in one step from N-allylureas, creating substituted imidazolidin-2-ones. nih.gov | Rapid generation of molecular complexity and stereocenters. |

| Intramolecular Hydroamination | Ring Formation | Cyclization of unsaturated urea precursors to form the imidazolidin-2-one ring. mdpi.com | Access to a wide range of substituted cyclic ureas. |

| Carbonylation of Diamines | Ring Formation | A classical approach using a carbonylating agent (e.g., CDI, phosgene (B1210022) equivalents) with a 1,2-diamine. mdpi.comnih.gov | Fundamental method to construct the core scaffold. |

Integration with High-Throughput Screening and Chemical Biology Methodologies

The ability to generate large, diverse libraries of compounds based on the this compound scaffold is perfectly suited for modern drug discovery paradigms like High-Throughput Screening (HTS). upmbiomedicals.com HTS utilizes automation to rapidly test hundreds of thousands to millions of chemical compounds for activity against a specific biological target. youtube.com

The integration process typically follows these steps:

Library Synthesis: Using the derivatization strategies mentioned above, a combinatorial library of imidazolidin-2-one analogues is synthesized. These libraries are designed to cover a wide range of chemical properties (e.g., size, shape, charge, lipophilicity).

HTS Campaign: The compound library is screened against a biological target (e.g., an enzyme, receptor, or whole cell) in a miniaturized, automated assay. upmbiomedicals.comnih.gov This process quickly identifies "hits"—compounds that show activity in the assay.

Hit Validation and Triaging: The initial hits are re-tested and analyzed to eliminate false positives. The remaining confirmed hits, which may include several promising imidazolidin-2-one derivatives, are then prioritized for the next stage of drug discovery: hit-to-lead optimization. upmbiomedicals.com

Beyond initial screening, functionalized imidazolidin-2-ones can be valuable tools in chemical biology. By incorporating specific functional groups, such as linkers or tags (e.g., biotin (B1667282) or fluorescent dyes), these molecules can be transformed into chemical probes. acs.org These probes can be used to:

Identify the molecular target of a bioactive compound (target deconvolution).

Visualize the localization of a drug within a cell.

Study protein-protein interactions.

This dual role as both potential therapeutics and research tools makes the imidazolidin-2-one scaffold highly valuable in biomedical research.

Emerging Areas of Research and Unexplored Potential of Fluorinated Imidazolidinones

The presence of a fluorine atom on the phenyl ring of this compound is a key feature that opens up emerging research avenues. The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance pharmacological properties. researchgate.netresearchgate.net

Potential benefits conferred by the fluorine atom include:

Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability. researchgate.net

Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the molecule. It can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency. researchgate.net

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. researchgate.net

Given these properties, the unexplored potential of fluorinated imidazolidinones is vast. Emerging research could focus on:

Novel Therapeutic Targets: The unique properties of these compounds may make them effective against new or challenging drug targets where existing chemical scaffolds have failed. This includes targets in oncology, neurodegenerative diseases, and infectious diseases. nih.gov

Positron Emission Tomography (PET) Imaging: The fluorine atom could be replaced with the radioactive isotope Fluorine-18 (¹⁸F). This would allow the compound to be used as a PET imaging agent to visualize and quantify its target in living systems, aiding in both preclinical research and clinical diagnostics.

Agrochemicals: Many of the properties that make imidazolidin-2-ones attractive as pharmaceuticals, such as biological activity and metabolic stability, are also desirable in the development of new pesticides and herbicides.

Materials Science: The rigid, polar nature of the imidazolidin-2-one core, combined with the properties of the fluorophenyl group, could be exploited in the design of novel organic materials, polymers, or organocatalysts. nih.gov

The continued exploration of fluorinated scaffolds like this compound is a promising frontier in the search for new molecules with valuable biological and chemical applications.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(3-Fluorophenyl)imidazolidin-2-one, and what are critical reaction parameters?

The synthesis typically involves cyclization reactions of urea derivatives with fluorinated aromatic amines. A representative method includes:

- Stepwise alkylation/cyclization : Reacting 3-fluoroaniline with chloroethyl isocyanate under basic conditions to form the imidazolidinone ring.

- Key parameters : Temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and reaction time (8–12 hours) to minimize side products like N-alkylated impurities .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How do structural modifications at the phenyl ring (e.g., fluorination position) influence physicochemical properties and bioactivity?

Substituent position and electronic effects significantly alter properties:

Basic: What spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet) and imidazolidinone carbonyl (δ 165–170 ppm in 13C) confirm regiochemistry .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) .

- Mass Spectrometry : HRMS (ESI+) m/z: [M+H]+ calculated 195.08, observed 195.07 .

Advanced: How can X-ray crystallography resolve ambiguities in molecular configuration and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Planarity : The fluorophenyl ring and imidazolidinone core adopt a near-planar conformation (torsion angle < 10°) to minimize steric clashes with adjacent molecules .

- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) stabilize the crystal lattice .

- Validation : SHELXL refinement (R-factor < 0.05) confirms atomic positions and thermal parameters .

Advanced: What computational strategies optimize this compound derivatives for target inhibition (e.g., SARS-CoV-2 Mpro)?

- Molecular Docking : AutoDock Vina predicts binding poses in Mpro’s catalytic pocket (binding energy < -7.0 kcal/mol) .

- MD Simulations : RMSD (< 2.0 Å over 100 ns) confirms stability of the fluorophenyl group in hydrophobic subpockets .

- QSAR Models : Hammett σ values for fluorine correlate with inhibitory potency (R² = 0.89) .

Basic: What are common impurities in synthetic batches, and how are they characterized?

- By-products : N-Alkylated derivatives (e.g., 1-(3-fluorophenyl)-3-ethylimidazolidin-2-one) from incomplete cyclization.

- Detection : HPLC (C18 column, acetonitrile/water gradient) with retention time shifts (ΔRT = 1.2 min) .

- Mitigation : Excess urea reagent and controlled pH (7–8) during synthesis .

Advanced: How to reconcile contradictory bioactivity data across studies (e.g., antitumor vs. antiparasitic)?

- Assay conditions : Varying cell lines (e.g., H2228 vs. Schistosoma mansoni) and incubation times (24–72 h) impact IC50 values .

- Solubility limits : Poor aqueous solubility (>100 μM) may underestimate in vitro activity; use of DMSO carriers alters membrane permeability .

- Metabolite interference : Phase I metabolism (e.g., CYP450-mediated oxidation) generates active/inactive derivatives .

Advanced: How do fluorine substituents enhance pharmacological properties compared to other halogens?

- Electronegativity : Fluorine’s high electronegativity (χ = 4.0) strengthens hydrogen bonds with Asp189 in thrombin (ΔG = -1.3 kcal/mol vs. chlorine) .

- Lipophilicity : Fluorine reduces LogP by 0.3 units compared to chlorine, improving aqueous solubility .

- Metabolic stability : C–F bonds resist oxidative cleavage, prolonging half-life (t₁/₂ = 6.2 h vs. 3.8 h for chloro-analogs) .

Advanced: What formulation strategies address low solubility in preclinical testing?

- Co-crystallization : With succinic acid (1:1 molar ratio) increases solubility by 15-fold in PBS (pH 7.4) .

- Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) achieve 90% encapsulation efficiency and sustained release .

- Prodrugs : Phosphate esters of the imidazolidinone ring enhance bioavailability (AUC0–24 = 450 ng·h/mL vs. 120 ng·h/mL for parent compound) .

Advanced: How do copper(II) complexes of imidazolidin-2-one derivatives improve antitumor activity?

- Coordination geometry : Square-planar Cu(II) complexes (e.g., [Cu(L)Cl₂]) exhibit enhanced DNA intercalation (Kb = 1.5 × 10⁵ M⁻¹) .

- ROS generation : Catalytic Fenton reactions produce hydroxyl radicals (•OH), inducing apoptosis in A549 cells (EC50 = 4.8 μM) .

- Selectivity : Ligand chirality (R vs. S) modulates tumor vs. normal cell toxicity (SI = 8.2 for R-configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.